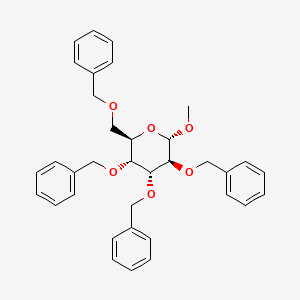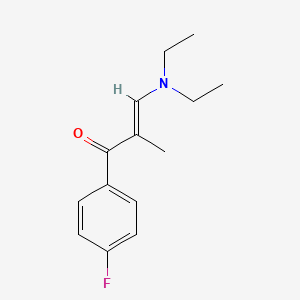![molecular formula C9H10IN3O B12841764 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction, often involving a dehydrating agent like phosphorus oxychloride.
Introduction of Iodine and Isopropoxy Groups: The final step involves the introduction of iodine and isopropoxy groups at specific positions on the pyrazolopyridine structure. This can be achieved through electrophilic substitution reactions using iodine and isopropyl alcohol as reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the iodine and isopropoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Iodine can be substituted using nucleophiles like thiols or amines under mild conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of deiodinated or dealkylated products.
Substitution: Formation of substituted derivatives with new functional groups replacing iodine or isopropoxy groups.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-1H-pyrazolo[3,4-c]pyridine: Lacks the isopropoxy group, making it less hydrophobic.
5-Isopropoxy-1H-pyrazolo[3,4-c]pyridine: Lacks the iodine atom, affecting its reactivity and biological activity.
3-Bromo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine: Similar structure but with bromine instead of iodine, leading to different reactivity and properties.
Uniqueness
3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both iodine and isopropoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H10IN3O |
|---|---|
Molekulargewicht |
303.10 g/mol |
IUPAC-Name |
3-iodo-5-propan-2-yloxy-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C9H10IN3O/c1-5(2)14-8-3-6-7(4-11-8)12-13-9(6)10/h3-5H,1-2H3,(H,12,13) |
InChI-Schlüssel |
YBQCBNCSJMFYBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC2=C(NN=C2C=N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
![[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B12841738.png)





